3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
Brand Name: Vulcanchem
CAS No.: 13080-74-5
VCID: VC4728028
InChI: InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2
SMILES: C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl
Molecular Formula: C14H11Cl2N
Molecular Weight: 264.15

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine

CAS No.: 13080-74-5

Cat. No.: VC4728028

Molecular Formula: C14H11Cl2N

Molecular Weight: 264.15

* For research use only. Not for human or veterinary use.

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine - 13080-74-5

Specification

CAS No. 13080-74-5
Molecular Formula C14H11Cl2N
Molecular Weight 264.15
IUPAC Name 2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine
Standard InChI InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2
Standard InChI Key RRRKOLZRCMHJSN-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl

Introduction

Structural and Chemical Characteristics

The compound’s structure features two chlorine atoms at the 3- and 7-positions of the dibenzazepine scaffold, which significantly influences its electronic and steric properties. The central azepine ring exists in a partially saturated 10,11-dihydro configuration, reducing aromatic conjugation and enhancing solubility compared to fully unsaturated analogs . Key physical properties include:

PropertyValue/DescriptionSource
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
DensityPredicted: ~1.3 g/cm³
SolubilitySoluble in DMSO, methanol (slight)
pKaEstimated: -0.15 ± 0.20

The electron-withdrawing chlorine substituents increase electrophilicity, making the compound reactive in nucleophilic substitution and cross-coupling reactions . Theoretical studies suggest that chlorine atoms induce a 0.12 Å deviation from planarity in the azepine ring compared to non-halogenated analogs, altering its interaction with biological targets.

Synthetic Methodologies

Catalytic Dehalogenation of 3,7-Dichloro Precursors

A landmark patent (US3056776A) details the production of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine via selective dehalogenation of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine . The process involves:

  • Catalysts: Raney nickel (80 atm H₂, 50°C) or palladium (room temperature, 1 atm H₂).

  • Bases: Alkali metal hydroxides (e.g., NaOH) or tertiary amines (e.g., triethylamine).

  • Solvents: Methanol, ethanol, dioxane, or tetrahydrofuran .

The reaction selectively removes one chlorine atom, yielding the monochloro derivative with >95% purity . This method’s scalability has been validated in industrial settings using continuous flow reactors to optimize yield and minimize byproducts.

Buchwald–Hartwig Coupling in Derivative Synthesis

Recent advances employ intramolecular Buchwald–Hartwig coupling to construct the dibenzazepine core. For example, 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates undergo palladium-catalyzed cyclization at 135°C to form substituted dibenzazepines . Electron-withdrawing groups (e.g., -CF₃) lower the required reaction temperature to 100°C, enhancing synthetic efficiency .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Hazard ParameterClassificationPrecautionary Measures
Oral ToxicityHarmful if swallowed (H302)Use PPE; avoid ingestion
Skin ContactCauses irritation (H315)Wear gloves; wash exposed areas
Eye ExposureSerious eye irritation (H319)Use safety goggles

Industrial handling mandates fume hoods and inert atmosphere storage (2–8°C) to prevent degradation .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing enantioselective routes to access chiral dibenzazepines remains unexplored. Asymmetric hydrogenation or organocatalytic cyclization could yield novel stereoisomers with enhanced bioactivity .

  • Target Identification: Computational docking studies predict affinity for neurological targets (e.g., serotonin transporters), warranting experimental validation .

  • Green Chemistry: Solvent-free syntheses or biocatalytic methods could reduce the environmental footprint of large-scale production .

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